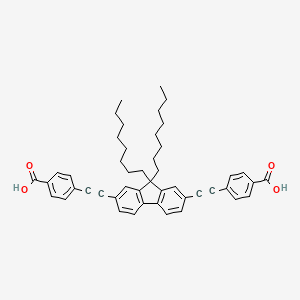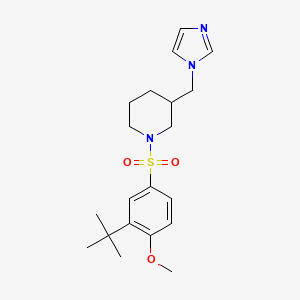
rac-3-((1H-imidazol-1-yl)methyl)-1-(3-tert-butyl-4-methoxyphenylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SYN20028567 is a chemical compound known for its role as an aromatase (CYP19) inhibitor. It exhibits an IC50 value of 9.4 nM, making it a potent inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SYN20028567 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.
Functional group modifications: Introduction of functional groups such as sulfonamides, which are crucial for the compound’s activity.
Purification and characterization: Techniques like chromatography and spectroscopy are used to purify and confirm the structure of the final product.
Industrial Production Methods
Industrial production of SYN20028567 would likely involve optimization of the synthetic route for large-scale production. This includes:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without loss of yield or purity.
Process optimization: Refining reaction conditions to maximize efficiency and minimize costs.
Quality control: Implementing stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
SYN20028567 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
SYN20028567 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential in breast cancer treatment due to its aromatase inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and chemical processes .
Wirkmechanismus
SYN20028567 exerts its effects by inhibiting the enzyme aromatase (CYP19). Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, SYN20028567 reduces estrogen levels, which is particularly beneficial in hormone-sensitive breast cancer. The compound binds to the active site of aromatase, preventing the enzyme from catalyzing the conversion reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Letrozole: Another aromatase inhibitor used in breast cancer treatment.
Anastrozole: A non-steroidal aromatase inhibitor with similar applications.
Exemestane: A steroidal aromatase inhibitor used in postmenopausal women with breast cancer.
Uniqueness
SYN20028567 is unique due to its high potency (IC50 of 9.4 nM) and specific molecular structure, which may offer advantages in terms of selectivity and efficacy compared to other aromatase inhibitors .
Eigenschaften
Molekularformel |
C20H29N3O3S |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-3-(imidazol-1-ylmethyl)piperidine |
InChI |
InChI=1S/C20H29N3O3S/c1-20(2,3)18-12-17(7-8-19(18)26-4)27(24,25)23-10-5-6-16(14-23)13-22-11-9-21-15-22/h7-9,11-12,15-16H,5-6,10,13-14H2,1-4H3 |
InChI-Schlüssel |
CQMOELKVCJWMFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)CN3C=CN=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)

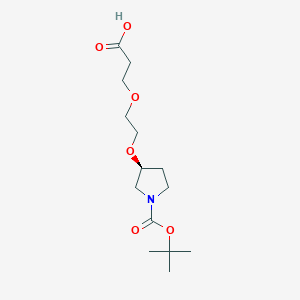
![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
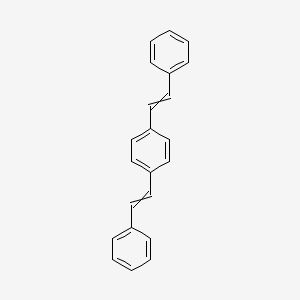
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
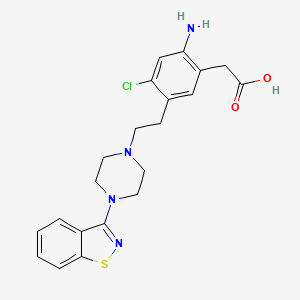
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

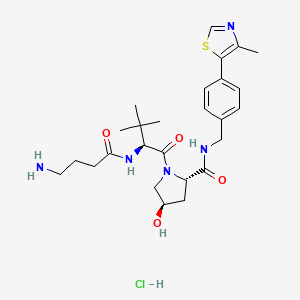
![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
